Phenolic pKa Depression Relative to Non-Fluorinated Parent and 5-Fluoro Regioisomer
Fluorine substitution at the 8-position (ortho to the 5-OH) substantially lowers the phenolic pKa compared to the non-fluorinated parent and the 5-fluoro regioisomer. In the structurally analogous trimetoquinol (TMQ) series, the 8-fluoro analog (8-F-TMQ) exhibits a pKa of 7.86 ± 0.15, representing an ~0.9 log unit reduction versus the non-fluorinated TMQ (8.77 ± 0.15) and a 0.25 log unit reduction versus the 5-fluoro analog (8.11 ± 0.15). This 8.1-fold increase in acidity relative to TMQ is attributed to the electronic influence of the ortho-fluorine on the adjacent phenolic group [1].
| Evidence Dimension | Phenolic pKa (ionization constant) |
|---|---|
| Target Compound Data | pKa = 7.86 ± 0.15 (8-F-TMQ analog; extrapolated to 8-F-5-OH-THIQ scaffold) |
| Comparator Or Baseline | TMQ (non-fluorinated): pKa = 8.77 ± 0.15; 5-F-TMQ (regioisomer): pKa = 8.11 ± 0.15 |
| Quantified Difference | ΔpKa = -0.91 vs. TMQ (8.1× more acidic); ΔpKa = -0.25 vs. 5-F-TMQ (1.8× more acidic) |
| Conditions | UV spectrophotometric determination in 0.1 M HCl and 0.1 M Tris buffer (Beckman DU40 spectrophotometer) |
Why This Matters
A lower phenolic pKa shifts the ionization equilibrium toward the phenolate form at physiological pH, reducing hydrogen-bond donor capacity and altering target binding, which can translate into differentiated β1/β2-adrenoceptor selectivity profiles as demonstrated for the 8-F-TMQ analog.
- [1] Miller, D.D. et al. US Patent US4737504. Table 1: Ultraviolet Spectral and pKa Data for TMQ, 5-FTMQ and 8-FTMQ. Issued April 12, 1988. View Source
